molecular formula C18H21ClN2O B12741569 8-Hydroxydemethylclomipramine CAS No. 104061-28-1

8-Hydroxydemethylclomipramine

Cat. No.: B12741569
CAS No.: 104061-28-1
M. Wt: 316.8 g/mol
InChI Key: MRLCQGACIDFFSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydemethylclomipramine typically involves the demethylation of clomipramine followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxydemethylclomipramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 8-Hydroxydemethylclomipramine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission . The compound also affects norepinephrine reuptake to a lesser extent, contributing to its antidepressant effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Biological Activity

8-Hydroxydemethylclomipramine (8-OH-DMCl) is a significant metabolite of the tricyclic antidepressant clomipramine, which is primarily known for its use in treating obsessive-compulsive disorder (OCD) and major depressive disorder. This article explores the biological activity of 8-OH-DMCl, including its pharmacological properties, mechanisms of action, and clinical relevance.

Overview of Clomipramine and Its Metabolites

Clomipramine is extensively metabolized in the liver, primarily through N-demethylation to form desmethylclomipramine (DMCl), followed by hydroxylation to produce 8-hydroxydesmethylclomipramine (8-OH-DMCl) and other metabolites. The metabolic pathways are predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2 .

Key Metabolites of Clomipramine

MetaboliteFormation MechanismActivity
ClomipramineParent compoundAntidepressant
DesmethylclomipramineN-Demethylation of clomipramineActive
8-Hydroxyclomipramine8-Hydroxylation of clomipramineActive
8-Hydroxydesmethylclomipramine8-Hydroxylation of DMClActive but unclear in vivo
DidemethylclomipramineFurther N-demethylation of DMClUnknown

Pharmacological Properties

Mechanism of Action : Both clomipramine and its metabolites, including 8-OH-DMCl, primarily exert their effects through the inhibition of serotonin reuptake. Clomipramine has a stronger affinity for the serotonin transporter (SERT) compared to other tricyclic antidepressants . The increased serotonergic activity is believed to contribute to its therapeutic effects in mood disorders.

Clinical Relevance : While clomipramine is well-studied and widely used, the clinical significance of 8-OH-DMCl remains less clear. Research indicates that this metabolite possesses pharmacological activity but lacks extensive clinical data to establish its efficacy or safety profile independently .

Biological Activity Studies

Research into the biological activity of 8-OH-DMCl has yielded mixed results. Some studies suggest that it may contribute to the overall therapeutic effect of clomipramine due to its active nature, while others indicate that its role is minimal compared to the parent compound and DMCl.

Case Studies

  • Intravenous Clomipramine Treatment : In a study involving patients with OCD treated with intravenous clomipramine, some metabolites were monitored. Patients exhibited varying responses, with those who had higher plasma levels of clomipramine showing more significant symptom reduction. However, the specific contributions of 8-OH-DMCl were not isolated in these findings .
  • Serotonin Levels : A correlation was noted between cerebrospinal fluid levels of serotonin metabolites (5-HIAA) and patient responses to clomipramine treatment. The role of 8-OH-DMCl in modulating these levels was not directly assessed but suggests potential involvement in serotonergic pathways .

Properties

CAS No.

104061-28-1

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

9-chloro-11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol

InChI

InChI=1S/C18H21ClN2O/c1-20-9-2-10-21-17-8-7-16(22)11-14(17)4-3-13-5-6-15(19)12-18(13)21/h5-8,11-12,20,22H,2-4,9-10H2,1H3

InChI Key

MRLCQGACIDFFSH-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O

Origin of Product

United States

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